1-Bromo-2,4-dimethoxybenzene
Overview
Description
1-Bromo-2,4-dimethoxybenzene is an organic compound with the molecular formula C8H9BrO2. It is a derivative of benzene, where two methoxy groups and one bromine atom are substituted at the 2, 4, and 1 positions, respectively. This compound is known for its use in various chemical syntheses and research applications.
Scientific Research Applications
1-Bromo-2,4-dimethoxybenzene is utilized in various scientific research fields:
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Safety and Hazards
1-Bromo-2,4-dimethoxybenzene is classified as an Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding personal contact, including inhalation, wearing protective clothing, and using in a well-ventilated area .
Mechanism of Action
Target of Action
1-Bromo-2,4-dimethoxybenzene is a biochemical reagent . It is primarily used in the synthesis of other compounds, rather than having a specific biological target. It’s important to note that it can cause irritation to the skin, eyes, and respiratory system .
Mode of Action
The mode of action of this compound is primarily through its role as an electrophile in organic synthesis . As an electrophile, it can form a sigma-bond with a benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, such as deprotonation, to yield a substituted benzene ring .
Biochemical Pathways
For example, it has been used in the synthesis of 2,3-disubstituted benzo[b]furans , which are a class of compounds with diverse biological activities.
Pharmacokinetics
Its physical properties, such as its boiling point (153-155 °c/18 mmhg) and density (1507 g/mL at 25 °C), suggest that it is likely to have low bioavailability .
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through electrophilic aromatic substitution . The specific products of these reactions depend on the conditions and the other reactants present.
Action Environment
The action of this compound is influenced by various environmental factors. For example, the rate and outcome of its reactions can be affected by the temperature, the solvent used, and the presence of other reagents . Additionally, it should be stored at -20°C for long-term stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,4-dimethoxybenzene can be synthesized through the bromination of 2,4-dimethoxyanisole. The reaction typically involves the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Coupling Reactions: Biaryl compounds or other complex organic molecules.
Oxidation: Quinones or other oxidized aromatic compounds.
Comparison with Similar Compounds
- 1-Bromo-2,5-dimethoxybenzene
- 1-Bromo-3,5-dimethoxybenzene
- 4-Bromo-1,2-dimethoxybenzene
- 2-Bromo-1,4-dimethoxybenzene
Uniqueness: 1-Bromo-2,4-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of methoxy groups at the 2 and 4 positions enhances its electron density, making it more reactive in electrophilic aromatic substitution reactions compared to other isomers.
Properties
IUPAC Name |
1-bromo-2,4-dimethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUZVSQOXJIHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170262 | |
Record name | 1-Bromo-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17715-69-4 | |
Record name | 1-Bromo-2,4-dimethoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17715-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,4-dimethoxybenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017715694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2,4-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2,4-dimethoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BROMO-2,4-DIMETHOXYBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU54UE5GSE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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